molecular formula C8H8O2 B1456353 Methyl benzoate-d8 CAS No. 91929-46-3

Methyl benzoate-d8

Cat. No.: B1456353
CAS No.: 91929-46-3
M. Wt: 144.2 g/mol
InChI Key: QPJVMBTYPHYUOC-JGUCLWPXSA-N
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Description

Methyl benzoate-d8 is a deuterated form of methyl benzoate, where the hydrogen atoms in the benzene ring are replaced with deuterium. This compound is represented by the chemical formula C6D5CO2CD3. It is an ester with a benzene ring connected to an ester functional group. This compound is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for the production of methyl benzoate-d8 is through the esterification of benzoic acid-d5 with methanol-d4. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of deuterated reagents, such as benzoic acid-d5 and methanol-d4, is essential to achieve the desired deuteration level in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl benzoate-d8 undergoes various types of chemical reactions, including:

    Electrophilic substitution: Electrophiles attack the benzene ring, leading to substitution reactions. For example, nitration with nitric acid in the presence of sulfuric acid produces methyl 3-nitrobenzoate-d8.

    Nucleophilic substitution: Nucleophiles attack the carbonyl center of the ester group. Hydrolysis with aqueous sodium hydroxide results in the formation of methanol-d4 and sodium benzoate-d5.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of benzyl alcohol-d8.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Hydrolysis: Aqueous sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nitration: Methyl 3-nitrobenzoate-d8.

    Hydrolysis: Methanol-d4 and sodium benzoate-d5.

    Reduction: Benzyl alcohol-d8.

Scientific Research Applications

Methyl benzoate-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated form of methyl benzoate is used as a solvent or internal standard in NMR spectroscopy to avoid interference from hydrogen signals.

    Organic Synthesis: It serves as a reagent in the synthesis of various complex organic compounds.

    Pesticides: this compound exhibits pesticide properties, particularly against insects such as the spotted lanternfly.

    Pharmaceutical Research: It is used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of methyl benzoate-d8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound do not produce signals in the hydrogen NMR spectrum, making it an ideal solvent or internal standard. In organic synthesis, the ester group in this compound undergoes various reactions, such as nucleophilic substitution and reduction, to form different products.

Comparison with Similar Compounds

Methyl benzoate-d8 can be compared with other similar compounds, such as:

    Methyl benzoate: The non-deuterated form of methyl benzoate, represented by the chemical formula C6H5COOCH3. It has similar chemical properties but lacks the deuterium atoms.

    Ethyl benzoate: An ester with the chemical formula C6H5COOCH2CH3. It has a similar structure but with an ethyl group instead of a methyl group.

    Benzyl benzoate: An ester with the chemical formula C6H5COOCH2C6H5. It has a benzyl group instead of a methyl group.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other scientific research applications.

Properties

IUPAC Name

trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVMBTYPHYUOC-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
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reactant
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20 mL
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reactant
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8 mL
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reactant
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10 g
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reactant
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0 (± 1) mol
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
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reactant
Reaction Step One
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Quantity
2 mL
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reactant
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[Compound]
Name
RuCl2(R-BINAP)(dmf)2
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0 (± 1) mol
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reactant
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[Compound]
Name
S,S-DPEN
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0.01 mmol
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reactant
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ester
Quantity
20 mmol
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reactant
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1 mmol
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reactant
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NaOMe
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1 mmol
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reactant
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0 (± 1) mol
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reactant
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2 mL
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2 mL
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1 mL
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reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
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halide
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halide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzoate-d8
Reactant of Route 2
Methyl benzoate-d8
Reactant of Route 3
Methyl benzoate-d8
Reactant of Route 4
Methyl benzoate-d8
Reactant of Route 5
Methyl benzoate-d8
Reactant of Route 6
Methyl benzoate-d8

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